molecular formula C7H7BN2O4S B13460628 (3-Cyano-5-sulfamoylphenyl)boronic acid

(3-Cyano-5-sulfamoylphenyl)boronic acid

Cat. No.: B13460628
M. Wt: 226.02 g/mol
InChI Key: ZYCPUVFPSCGQTI-UHFFFAOYSA-N
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Description

(3-Cyano-5-sulfamoylphenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears cyano and sulfamoyl substituents. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

The synthesis of (3-Cyano-5-sulfamoylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides under palladium catalysis . The reaction conditions are generally mild and can be optimized using various bases such as potassium acetate (KOAc) or potassium phenoxide (KOPh). Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

(3-Cyano-5-sulfamoylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.

Mechanism of Action

The primary mechanism by which (3-Cyano-5-sulfamoylphenyl)boronic acid exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination . During transmetalation, the boronic acid transfers its organic group to the palladium catalyst, forming a new carbon-palladium bond. This intermediate then undergoes reductive elimination to form the final carbon-carbon bond, regenerating the palladium catalyst for further cycles .

Comparison with Similar Compounds

(3-Cyano-5-sulfamoylphenyl)boronic acid can be compared with other boronic acids such as:

The uniqueness of this compound lies in its specific substituents, which provide distinct reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C7H7BN2O4S

Molecular Weight

226.02 g/mol

IUPAC Name

(3-cyano-5-sulfamoylphenyl)boronic acid

InChI

InChI=1S/C7H7BN2O4S/c9-4-5-1-6(8(11)12)3-7(2-5)15(10,13)14/h1-3,11-12H,(H2,10,13,14)

InChI Key

ZYCPUVFPSCGQTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)N)C#N)(O)O

Origin of Product

United States

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